molecular formula C8H12N2O2 B2907952 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1052668-36-6

1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2907952
CAS No.: 1052668-36-6
M. Wt: 168.196
InChI Key: WGUJIFSGTIEUPS-UHFFFAOYSA-N
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Description

1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position, an isopropyl group at the 5-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 1-methyl-1H-pyrazole-5-amine, the compound can be synthesized through a series of steps including amination, reduction, esterification, and condensation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 1-methyl-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid
  • 1-methyl-5-(phenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-5-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)7-4-6(8(11)12)9-10(7)3/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUJIFSGTIEUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052668-36-6
Record name 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
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